molecular formula C17H19NO4 B071936 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid CAS No. 167887-37-8

3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid

Cat. No. B071936
M. Wt: 301.34 g/mol
InChI Key: ZTBVHMNMNSGPKJ-UHFFFAOYSA-N
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Description

“3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid” is a chemical compound with the molecular formula C16H17NO3 . It has a molecular weight of 271.32 . The compound is also known by its IUPAC name, 3-[4-(benzyloxy)phenyl]-beta-alanine .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanoic acid group attached to a phenyl group, which is further substituted with a benzyloxy group . The compound has a total of 4 hydrogen bond acceptors and 3 hydrogen bond donors .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 76.0±3.0 kJ/mol and a flash point of 232.6±28.7 °C .

Scientific Research Applications

  • Polymer Enhancement : Phloretic acid, a compound structurally similar to 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid, has been studied for its potential in enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This is significant in the creation of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, showing that such compounds can be sustainable alternatives to phenol in material science (Acerina Trejo-Machin et al., 2017).

  • Medical Applications : Another study focused on modifying poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including analogs structurally related to 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid. These modifications aimed at improving the hydrogels' swelling degree and thermal stability for potential use in medical applications, showing the diverse applicability of such compounds (H. M. Aly & H. L. A. El-Mohdy, 2015).

  • Pharmacological Potential : Derivatives of compounds similar to 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid have been synthesized and evaluated for their pharmacological properties, including antioxidant, anti-inflammatory, and anti-ulcer activities. These studies reveal the potential of these compounds in developing new therapeutic agents (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

properties

IUPAC Name

3-amino-3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-21-16-9-13(14(18)10-17(19)20)7-8-15(16)22-11-12-5-3-2-4-6-12/h2-9,14H,10-11,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVHMNMNSGPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411736
Record name 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid

CAS RN

167887-37-8
Record name 3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F von Nussbaum, M Rüth, P Spiteller… - 2012 - Wiley Online Library
An array of coloured artefacts was formed upon extraction of the mushroom Cortinarius violaceus with methanol. The structures of these pigments were determined by spectroscopic …

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